

# ART0380: A Targeted Approach to ATM-Deficient Cancers Through ATR Inhibition

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## Compound of Interest

Compound Name: ART0380  
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **ART0380**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with a specific focus on its synthetic lethal interaction with Ataxia-Telangiectasia Mutated (ATM)-deficient cancers. This document synthesizes preclinical and clinical data to offer a detailed resource for professionals in the field of oncology and drug development.

## Core Mechanism of Action: Exploiting Synthetic Lethality

**ART0380** is an orally administered small molecule that selectively inhibits the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.<sup>[1]</sup> ATR plays a pivotal role in sensing and responding to replication stress, a state of slowed or stalled DNA replication that can lead to DNA damage.<sup>[1]</sup> In healthy cells, both ATM and ATR pathways are active and can compensate for each other to maintain genomic stability.

However, many cancers exhibit deficiencies in specific DDR pathways, creating a vulnerability that can be exploited therapeutically. A significant proportion of tumors, estimated to be up to 24% in high-unmet-need solid tumors, have a deficiency in the ATM protein.<sup>[1]</sup> This deficiency renders them highly dependent on the ATR pathway to manage replication stress and repair DNA damage.

The therapeutic strategy for **ART0380** is rooted in the concept of synthetic lethality. In ATM-deficient cancer cells, the inhibition of the compensatory ATR pathway by **ART0380** leads to an accumulation of unrepaired DNA damage and replication stress. This ultimately triggers catastrophic genomic instability and selective cancer cell death, while sparing healthy cells with functional ATM.[\[2\]](#)[\[3\]](#)

Recent clinical findings have highlighted an innovative "triple targeting" approach:

- Selecting for high replication stress: Targeting cancers with inherent ATM deficiency.[\[1\]](#)
- Inducing further replication stress: Utilizing a low dose of a topoisomerase 1 inhibitor, such as irinotecan, to exacerbate DNA damage.[\[1\]](#)[\[2\]](#)
- Preventing cellular rescue: Inhibiting the ATR pathway with **ART0380** to block the cancer cells' ability to repair the induced damage.[\[1\]](#)

This combination strategy has shown promising results in clinical trials, particularly in enhancing the anti-tumor activity of **ART0380** in ATM-deficient settings.[\[1\]](#)[\[2\]](#)

## Quantitative Preclinical Data

Preclinical studies have demonstrated the potent and selective anti-tumor activity of **ART0380** in cancer models with varying degrees of ATM loss of function.[\[4\]](#)

Cell Line	Cancer Type	ATM Status	ART0380 IC50 (μM)	Reference
HT-29	Colorectal Adenocarcinoma	Proficient	>1	<a href="#">[5]</a>
NCI-H23	Lung Adenocarcinoma	Deficient	0.01 - 0.1	<a href="#">[5]</a>
Granta-519	Mantle Cell Lymphoma	Deficient	0.01 - 0.1	<a href="#">[5]</a>
LoVo	Colorectal Adenocarcinoma	Proficient (High Replication Stress)	0.1 - 1	<a href="#">[5]</a>
CCD-18Co	Normal Colon Fibroblast	Proficient	>10	<a href="#">[5]</a>

## Clinical Efficacy in ATM-Deficient Tumors

The ongoing STELLA Phase 1/2a clinical trial (NCT04657068) is evaluating **ART0380** in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors.[\[1\]](#) The results have shown significant clinical activity in patients with ATM-deficient tumors.

Patient Population	Treatment	Confirmed Overall Response Rate (cORR)	Reference
ATM-negative solid tumors (at RP2D)	ART0380 + low-dose irinotecan	50%	<a href="#">[1]</a>
ATM-deficient (ATM-low or ATM-negative) solid tumors	ART0380 + low-dose irinotecan	37%	<a href="#">[1]</a>

## Key Experimental Protocols

### In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **ART0380** in various cancer cell lines.

Methodology:

- Cancer cell lines (e.g., HT-29, NCI-H23, Granta-519, LoVo, and CCD-18Co) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of **ART0380** for a period of 7 days.
- Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Luminescence is measured using a plate reader.
- IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

## Western Blot Analysis for ATR Pathway Inhibition

Objective: To confirm the on-target activity of **ART0380** by measuring the phosphorylation of downstream ATR targets.

Methodology:

- ATM-deficient and proficient cancer cells are treated with varying concentrations of **ART0380** for a specified time (e.g., 2 hours).
- Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes are blocked and then incubated with primary antibodies against phosphorylated Chk1 (a direct downstream target of ATR) and total Chk1.

- Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## Immunofluorescence for DNA Damage Markers

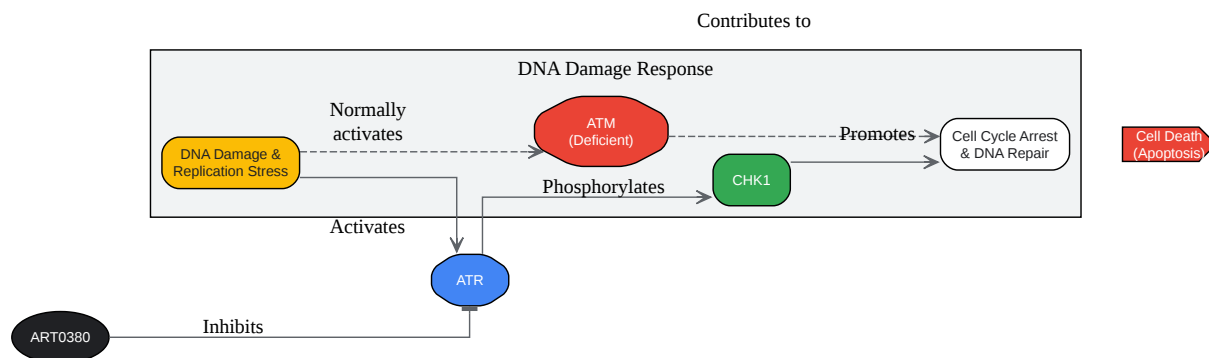
Objective: To visualize and quantify the extent of DNA damage induced by **ART0380**.

Methodology:

- Cells are grown on coverslips and treated with **ART0380**.
- After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
- Coverslips are blocked and then incubated with a primary antibody against the DNA double-strand break marker,  $\gamma$ H2AX.
- Following incubation with a fluorescently labeled secondary antibody, the coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei.
- Images are acquired using a fluorescence microscope, and the number of  $\gamma$ H2AX foci per cell is quantified using image analysis software.

## Visualizing the Mechanism and Workflow

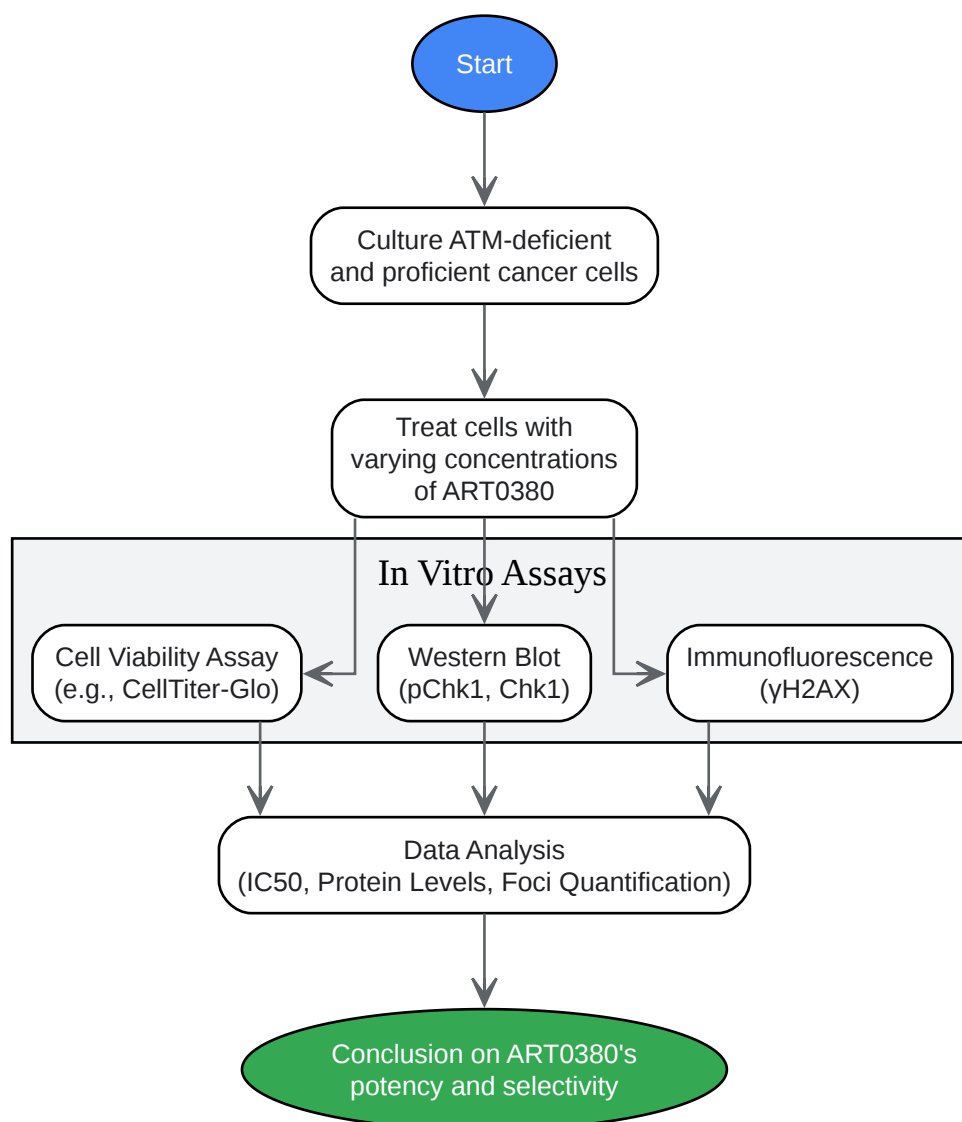
### Signaling Pathway of **ART0380** in ATM-Deficient Cancer



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Caption: **ART0380** inhibits ATR, leading to cell death in ATM-deficient cancers.

## Experimental Workflow for Assessing ART0380 Efficacy



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Caption: Workflow for preclinical evaluation of **ART0380**'s anti-cancer activity.

## Logical Relationship of Synthetic Lethality

Caption: **ART0380** induces synthetic lethality in ATM-deficient cancer cells.

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## References

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